molecular formula C5H9ClN2 B14243888 Cyanamide, chloro(1,1-dimethylethyl)- CAS No. 502143-99-9

Cyanamide, chloro(1,1-dimethylethyl)-

Cat. No.: B14243888
CAS No.: 502143-99-9
M. Wt: 132.59 g/mol
InChI Key: COFGNZQYODCPSM-UHFFFAOYSA-N
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Description

Cyanamide, chloro(1,1-dimethylethyl)- is an organic compound with a unique structure that includes a nitrogen-carbon-nitrogen (NCN) connectivity. This compound is part of the cyanamide family, which is known for its diverse chemical reactivity and applications in various fields. The presence of the chloro and tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanamide, chloro(1,1-dimethylethyl)- can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with nucleophiles followed by desulfurization. This method is efficient and can be carried out under mild reaction conditions, typically at room temperature . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the desired cyanamide derivatives .

Industrial Production Methods

In industrial settings, the production of cyanamide, chloro(1,1-dimethylethyl)- often involves large-scale reactions using readily available starting materials. The process typically includes the use of metal catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, chloro(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide, zinc cyanide, and various metal catalysts . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitriles, while substitution reactions can produce a variety of substituted cyanamides.

Scientific Research Applications

Cyanamide, chloro(1,1-dimethylethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of cyanamide, chloro(1,1-dimethylethyl)- involves its reactivity with nucleophiles and electrophiles. The compound’s unique NCN connectivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Cyanamide, chloro(1,1-dimethylethyl)- can be compared with other cyanamide derivatives, such as:

The uniqueness of cyanamide, chloro(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other cyanamide derivatives.

Properties

CAS No.

502143-99-9

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

tert-butyl(chloro)cyanamide

InChI

InChI=1S/C5H9ClN2/c1-5(2,3)8(6)4-7/h1-3H3

InChI Key

COFGNZQYODCPSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C#N)Cl

Origin of Product

United States

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